molecular formula C₅H₁₂N₂O₈P₂ B1662486 Zoledronic acid hydrate CAS No. 165800-06-6

Zoledronic acid hydrate

Cat. No. B1662486
CAS RN: 165800-06-6
M. Wt: 290.11 g/mol
InChI Key: FUXFIVRTGHOMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zoledronic acid hydrate, also known as zoledronate, is a bisphosphonate bone resorption inhibitor . It inhibits farnesyl diphosphate (FPP) synthase, which results in downstream inhibition of osteoclast activity and reduced bone resorption and turnover .


Synthesis Analysis

Zoledronic acid is successfully separated from its related substances, including remaining imidazol-1-yiacetic acid in the synthesis of zoledronic acid and other possible impurities of oxidation and decomposition .


Molecular Structure Analysis

Zoledronic acid has a high affinity for hydroxyapatite (Ki = 3.5 μM), which allows it to bind directly to mineralized bone .


Chemical Reactions Analysis

Zoledronic acid has been associated with changes in urinalysis, including grade 1 proteinuria and protein to creatinine ratio of 7.5 .


Physical And Chemical Properties Analysis

Zoledronic acid is a white crystalline powder . More detailed physical and chemical properties can be found in the Certificate of Analysis .

In Vivo

In vivo studies of Zoledronic acid hydrate have been conducted in a variety of animal models, including mice, rats, rabbits, pigs, and primates. Studies have demonstrated the efficacy of this compound in treating conditions such as osteoporosis, bone metastases, and Paget’s disease. This compound has also been studied for its potential use in treating cancer, rheumatoid arthritis, and inflammatory bowel disease.

In Vitro

In vitro studies of Zoledronic acid hydrate have been conducted in a variety of cell types, including osteoblasts, osteoclasts, and macrophages. Studies have demonstrated the ability of this compound to inhibit the formation of osteoclasts, as well as its ability to inhibit the proliferation of osteoblasts. This compound has also been studied for its potential use in treating inflammation and cancer.

Mechanism of Action

Target of Action

Zoledronic acid hydrate, also known as zoledronate, primarily targets osteoclasts , which are cells responsible for bone resorption . It also inhibits farnesyl diphosphate (FPP) synthase , a key enzyme in the mevalonate pathway .

Mode of Action

Zoledronic acid is a bisphosphonate that inhibits bone resorption via actions on osteoclasts or on osteoclast precursors . It inhibits osteoclastic activity and skeletal calcium release induced by tumors . It decreases serum calcium and phosphorus, and increases their elimination .

Biochemical Pathways

Zoledronic acid affects several biochemical pathways. It inhibits the differentiation of osteoclasts via suppressing the receptor activator of nuclear factor κB ligand (RANKL)/receptor activator of nuclear factor κB (RANK) pathway . It also affects the non-canonical Wnt/Ca2+/calmodulin dependent protein kinase II (CaMKII) pathway . Furthermore, it induces apoptosis of osteoclasts through inhibiting farnesyl pyrophosphate synthase (FPPS)-mediated mevalonate pathway , and activation of reactive oxygen species (ROS)-induced pathway .

Pharmacokinetics

Zoledronic acid is given by injection into a vein . The elimination half-life is 146 hours, and it is partially excreted by the kidneys .

Result of Action

The principal pharmacologic action of zoledronic acid is the inhibition of bone resorption . It is used to prevent bone fractures in patients with cancers such as multiple myeloma and prostate cancer, as well as for treating osteoporosis . It can also be used to treat hypercalcemia of malignancy and can be helpful for treating pain from bone metastases .

Action Environment

Zoledronic acid acts primarily on bone . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .

Biological Activity

Studies have demonstrated that Zoledronic acid hydrate has a variety of biological activities, including anti-inflammatory, anti-angiogenic, and anti-tumor activities. This compound has also been shown to have a direct effect on bone metabolism, as it inhibits the formation of osteoclasts and increases the formation of osteoblasts.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of several enzymes involved in bone metabolism, including farnesyl pyrophosphate synthetase, matrix metalloproteinase-9, and matrix metalloproteinase-13. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta.

Advantages and Limitations for Lab Experiments

Zoledronic acid hydrate has several advantages for laboratory experiments, including its high solubility in water and other polar solvents, its high stability, and its high bioavailability. However, it should be noted that this compound has not been approved for clinical use, and therefore its safety and efficacy have not been fully established.

Future Directions

The potential applications of Zoledronic acid hydrate in clinical practice are vast, and there are a number of future directions that can be explored. These include further research into the potential use of this compound in the treatment of cancer, rheumatoid arthritis, and inflammatory bowel disease; further research into the mechanism of action of this compound; further research into the biochemical and physiological effects of this compound; and further research into the potential adverse effects of this compound. Additionally, further research into the development of improved formulations of this compound, such as sustained-release formulations, could lead to improved efficacy and safety of this compound in clinical practice.

Safety and Hazards

Common adverse effects of zoledronic acid include nausea, vomiting, gastrointestinal irritation, fatigue, decreased red blood cell count (anemia), constipation, fever, shortness of breath (dyspnea), and bone pain . No special precautions are necessary if used correctly .

properties

IUPAC Name

(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXFIVRTGHOMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168029
Record name Zoledronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

165800-06-6
Record name Zoledronic acid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoledronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)diphosphonic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOLEDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XC1PAD3KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 1-imidazolylacetic acid (20 g, 0.159 mol) and phosphorous acid (19.6 g, 0.239 mol) in 1,2-dimethoxyethane (72 ml) is heated to 75° C. for 30 minutes. The mixture is cooled to 35-40° C. and then gradually introduced phosphorous trichloride (48 ml, 0.543 mol) while maintaining the temperature between 35-45° C. The mixture is heated to 63-67° C. for 3 hrs, whereby white solid results. It is then cooled to 0-5° C. and quenched by slow addition of water (160 ml) at 0-5° C. over a period of 1 hr. The resulting clear solution is heated at 100° C. for 3 hrs, cooled to ambient temperature and charcoalized. To the charcoalized solution is added acetone (320 ml). The mixture is then stirred for 4 hours at 20-25° C., the crystallized product is filtered, washed sequentially with chilled water (80 ml), acetone (80 ml) and dried in air oven at 55-60° C. until water content is between 6.2-7.2% w/w. Appearance: white crystalline solid, purity >99.5%, meeting specification as per IHS.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zoledronic acid hydrate
Reactant of Route 2
Reactant of Route 2
Zoledronic acid hydrate
Reactant of Route 3
Reactant of Route 3
Zoledronic acid hydrate
Reactant of Route 4
Reactant of Route 4
Zoledronic acid hydrate
Reactant of Route 5
Zoledronic acid hydrate
Reactant of Route 6
Zoledronic acid hydrate

Q & A

Q1: What is the mechanism of action of Zoledronic acid hydrate in treating bone metastases?

A1: this compound is a potent bisphosphonate that inhibits bone resorption. [, , ] It achieves this by targeting farnesyl diphosphate synthase (FPPS), an enzyme in the mevalonate pathway crucial for the production of isoprenoid lipids. [] These lipids are essential for the prenylation of small GTPases, proteins involved in osteoclast function. By inhibiting FPPS, zoledronic acid disrupts osteoclast activity, thereby reducing bone resorption and helping to manage bone metastases. [, , ]

Q2: What is the chemical structure and formula of this compound?

A2: this compound is a hydrated phosphonic acid derivative. Its molecular formula is C5H10N2O7P2 • H2O. [] Unfortunately, the provided abstracts do not include specific spectroscopic data for this compound.

Q3: How effective is this compound in preventing skeletal-related events (SREs) in cancer patients with bone metastases?

A3: Studies suggest that administering this compound every 12 weeks is as effective as administering it every 4 weeks in preventing SREs. [] This de-escalation strategy also appears to reduce adverse events, particularly renal dysfunction. []

Q4: Can this compound be used alongside other cancer treatments, like radiotherapy?

A4: Yes, research suggests that combining this compound with palliative radiotherapy can be a well-tolerated and promising treatment for reducing SREs in patients with bone metastases from renal cell carcinoma. [, ]

Q5: Are there any alternative treatments for bone metastases, especially if this compound is ineffective?

A5: Denosumab, a monoclonal antibody that inhibits the RANK ligand, has shown potential as an alternative treatment for bone metastasis in cases where this compound administration is ineffective. [] One case study described a patient with squamous cell lung carcinoma and bone metastasis experiencing significant pain reduction and improved mobility after switching from this compound to Denosumab. []

Q6: Are there any known long-term effects or complications associated with this compound use?

A6: While not detailed in the provided research, one study mentioned that long-term administration of bisphosphonates, including this compound, has been linked to osteonecrosis of the jaw (ONJ). [] This serious condition involves exposed bone in the jaw that doesn't heal properly.

Q7: What are the typical administration routes and dosages of this compound?

A7: this compound is typically administered intravenously. [] Dosages can vary depending on the patient's condition and treatment goals. It's crucial to consult the specific medication guidelines and consult with a healthcare professional for personalized information.

Q8: Are there any specific biomarkers used to monitor the effectiveness of this compound therapy?

A8: Research highlights the use of bone turnover markers, like serum alkaline phosphatase (ALP), to monitor treatment response and disease progression in patients with bone metastases receiving this compound. [, ] Elevated ALP levels can indicate bone metastasis and potential complications like disseminated intravascular coagulation (DIC). [, ]

Q9: What is the significance of using low-dose S-1 therapy in combination with this compound in elderly patients with advanced gastric cancer and bone metastases?

A9: Studies suggest that the combination of low-dose S-1, an oral fluoropyrimidine derivative, and this compound is a promising strategy for managing advanced gastric cancer with bone metastases in elderly patients. [, ] This approach aims to balance treatment efficacy with potential toxicity concerns in this vulnerable population.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.